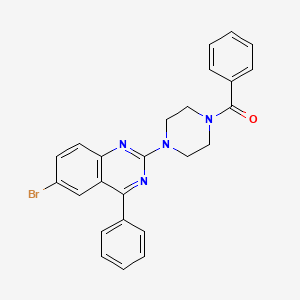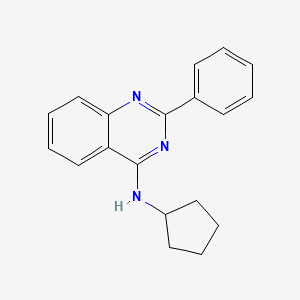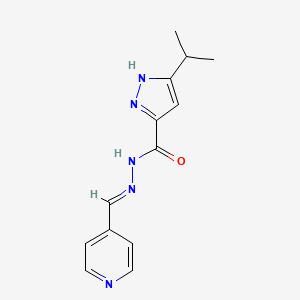
(E)-3-Isopropyl-N'-(Pyridin-4-ylmethylen)-1H-pyrazol-5-carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPC is a pyrazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used as a treatment for Alzheimer's disease. (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. Moreover, (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to increase the levels of adiponectin, a hormone that regulates glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize using different methods, and it has shown promising results in various fields of scientific research. However, (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on metabolic disorders, such as diabetes and obesity. Moreover, more research is needed to understand its mechanism of action and to determine its efficacy and safety for human use.
Synthesemethoden
(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has been synthesized using different methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-pyridinecarboxaldehyde, isopropyl hydrazinecarboxylate, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-pyridinecarboxaldehyde, isopropyl hydrazinecarboxylate, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a solvent under microwave irradiation. The solvent-free synthesis involves the reaction of 4-pyridinecarboxaldehyde and isopropyl hydrazinecarboxylate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
- Im Gegensatz zu traditionellen IL-2-Behandlungen vermeidet es die breite Stimulation anderer Lymphozyten (wie natürliche Killerzellen), die Toxizität verursachen können .
- Bemerkenswerterweise waren schwere Toxizitäten, die typischerweise mit IL-2-Behandlungen verbunden sind (wie Hypotonie und Kapillarleck-Syndrom), nicht vorhanden .
- Das dichte Wasserstoffbrückenbindungsnetzwerk der Verbindung verbindet Wassermoleküle und Sulfogruppen im Zwischenschichtraum, was auf ihre Eignung für optische Anwendungen hindeutet .
- DSSCs, die nanokristalline Halbleiter wie Titandioxid verwenden, könnten von neuartigen Verbindungen wie STK107032 profitieren .
Krebs-Immuntherapie
Solide Tumorbehandlung
Nichtlineare Optik
Photovoltaik und Farbstoff-sensibilisierte Solarzellen (DSSCs)
Biologische Ziele
Zusammenfassend lässt sich sagen, dass STK107032 vielversprechend in der Krebs-Immuntherapie, der Behandlung von soliden Tumoren und der nichtlinearen Optik ist. Seine einzigartigen Eigenschaften machen es zu einem spannenden Forschungsgebiet, und laufende Studien werden wahrscheinlich weitere Anwendungen aufdecken. 🌟
Eigenschaften
IUPAC Name |
5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-9(2)11-7-12(17-16-11)13(19)18-15-8-10-3-5-14-6-4-10/h3-9H,1-2H3,(H,16,17)(H,18,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJICQGRIJZPIM-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)

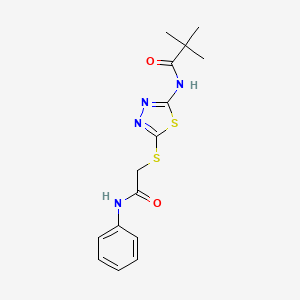
![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)


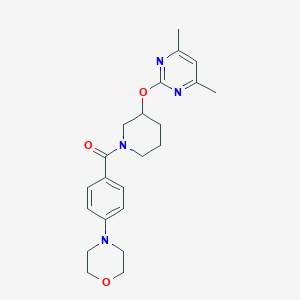
![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)


